5-(furan-2-yl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide
Description
This compound features a hybrid heterocyclic architecture comprising:
- Isoxazole-3-carboxamide core: Provides hydrogen-bonding capacity and metabolic stability.
- Furan-2-yl substituent: Enhances lipophilicity and π-π stacking interactions.
Properties
IUPAC Name |
5-(furan-2-yl)-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-20-13-4-6-22-9-10(13)12(18-20)8-17-16(21)11-7-15(24-19-11)14-3-2-5-23-14/h2-3,5,7H,4,6,8-9H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIUOSUGOIUOJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)C3=NOC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide typically involves multi-step organic reactions:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Synthesis of the Pyrazole Ring: The pyrazole ring is often formed through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Construction of the Tetrahydropyran Moiety: This can be achieved by cyclization of a suitable diol precursor under acidic conditions.
Coupling Reactions: The final compound is assembled through coupling reactions, such as amide bond formation, using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated synthesis equipment and continuous flow reactors to scale up the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: Electrophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) are used for oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the isoxazole ring.
Substitution: Electrophilic reagents such as bromine or iodine can be used for halogenation of the furan ring.
Major Products
Oxidation: Furanones
Reduction: Isoxazolines
Substitution: Halogenated furans
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of this compound lies in medicinal chemistry, particularly in the development of new therapeutic agents. The structural features of isoxazole derivatives have been shown to exhibit anti-inflammatory and analgesic properties, making them candidates for pain management therapies.
Case Study:
A study demonstrated that isoxazole derivatives can inhibit cyclooxygenase enzymes, which are key players in the inflammatory process. This inhibition leads to reduced pain and inflammation in animal models, suggesting potential for human applications .
Anticancer Activity
Research indicates that compounds similar to 5-(furan-2-yl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide may possess anticancer properties. The furan and isoxazole moieties are known to interact with biological targets involved in cancer progression.
Case Study:
In vitro studies have shown that certain isoxazole compounds can induce apoptosis in cancer cell lines by activating caspases and disrupting mitochondrial membranes. This mechanism highlights their potential as chemotherapeutic agents .
Neuroprotective Effects
Recent investigations have explored the neuroprotective effects of this compound against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of isoxazole derivatives to cross the blood-brain barrier enhances their therapeutic potential.
Case Study:
A study found that a related isoxazole compound reduced oxidative stress and inflammation in neuronal cells exposed to neurotoxic agents. This protective effect suggests a promising avenue for treating neurodegenerative conditions .
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological target. Generally, the heterocyclic rings can interact with enzymes or receptors, modulating their activity. For example, the isoxazole ring might inhibit certain enzymes by mimicking natural substrates.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound’s uniqueness lies in its fusion of isoxazole and pyranopyrazole systems. Comparisons with similar heterocycles are outlined below:
Table 1: Structural Comparison of Key Compounds
Key Observations :
- Core Diversity: The target compound integrates isoxazole and pyranopyrazole, whereas AZ331/AZ257 () are 1,4-dihydropyridines. Pyranopyrazole derivatives () lack the isoxazole-carboxamide linkage.
- Substituent Impact: The furan-2-yl group is common across compounds, but the target’s methyl-pyranopyrazole moiety may enhance solubility compared to bromophenyl (AZ257) or methoxyphenyl (AZ331) groups .
Pharmacological Potential (Inferred)
While biological data for the target compound are unavailable, structural analogs suggest:
- Kinase Inhibition: Pyranopyrazole derivatives () are explored for kinase inhibition due to their ATP-binding site mimicry .
- Calcium Channel Modulation : 1,4-Dihydropyridines () are classic L-type calcium channel blockers; the target’s isoxazole-carboxamide may shift selectivity toward other ion channels or enzymes .
Biological Activity
The compound 5-(furan-2-yl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes a furan ring, an isoxazole moiety, and a tetrahydropyrano-pyrazole unit. Its unique structural features suggest potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities including:
- Anticancer Activity : Pyrazole derivatives have been reported to show significant cytotoxicity against various cancer cell lines. For instance, compounds displaying similar pyrazole structures have demonstrated IC50 values in the low micromolar range against cell lines such as HCT116 and MCF-7 .
- Anti-inflammatory Effects : Many pyrazole derivatives are known for their anti-inflammatory properties. They can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes .
- Antimicrobial Properties : Certain isoxazole derivatives have shown promising antibacterial and antifungal activities, suggesting that the compound might also exhibit similar effects .
Anticancer Studies
A study on pyrazole derivatives indicated that compounds with similar structures to our target compound exhibited significant anticancer efficacy. For example:
Anti-inflammatory Activity
The potential anti-inflammatory action was highlighted in a review discussing various pyrazole compounds. These compounds were noted for their ability to inhibit COX enzymes effectively .
Antimicrobial Activity
Research has shown that certain isoxazole derivatives possess antimicrobial properties. A comparative study demonstrated that some substituted isoxazoles exhibited MIC values as low as 0.08 µM against specific bacterial strains .
Data Table of Biological Activities
| Activity Type | Compound Reference | IC50/MIC Values | Remarks |
|---|---|---|---|
| Anticancer | Compound 21 | IC50 = 0.39 µM (HCT116) | Significant cytotoxicity in vitro |
| Anti-inflammatory | Various Pyrazoles | Not specified | Inhibition of COX enzymes |
| Antimicrobial | Isoxazole Derivatives | MIC = 0.08 µM | Effective against specific bacterial strains |
Case Studies
Several case studies have documented the synthesis and biological evaluation of pyrazole derivatives:
- Synthesis of Pyrazole Derivatives : A study synthesized various pyrazole derivatives and evaluated their anticancer activities, highlighting that modifications in the structure significantly affected their efficacy .
- Mechanistic Studies : Research focused on the mechanism of action for these compounds revealed their ability to induce apoptosis in cancer cells through various pathways, including cell cycle arrest .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized to improve yield?
Methodological Answer:
The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., DMF or AcOH), and reaction time. Key steps include:
- Heterocycle formation : Cyclization of pyrazole and tetrahydropyrano motifs under reflux conditions ().
- Amide coupling : Use of coupling agents (e.g., EDCI/HOBt) to link the isoxazole-carboxamide moiety to the tetrahydropyrano-pyrazole scaffold ().
- Purification : Column chromatography or recrystallization to isolate intermediates and final products ().
Optimization strategies : - Employ Design of Experiments (DoE) to systematically vary parameters (e.g., solvent polarity, catalyst loading) and identify optimal conditions ( ).
- Monitor reaction progress via TLC or HPLC to minimize side products ().
Basic: Which analytical techniques are most effective for characterizing purity and structural integrity during synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of heterocycles (e.g., pyrazole, furan) and substitution patterns ().
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for biological assays) and detects trace impurities ().
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns ().
- FT-IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹) ( ).
Advanced: How can computational methods predict biological activity and guide derivative design?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity ( ).
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases, GPCRs) to prioritize synthesis ().
- QSAR Modeling : Corrogate structural features (e.g., logP, polar surface area) with pharmacokinetic data ().
Example : Replace the furan-2-yl group with bioisosteres (e.g., thiophene) to enhance metabolic stability while maintaining target binding ( ).
Advanced: How can contradictions in biological activity data across assay systems be resolved?
Methodological Answer:
- Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and positive controls (e.g., reference inhibitors) to reduce variability ().
- Orthogonal Validation : Confirm activity via complementary assays (e.g., enzymatic inhibition + cellular viability) ( ).
- Data Analysis : Apply statistical tools (e.g., ANOVA) to distinguish assay noise from true biological effects ( ).
Case Study : Discrepancies in IC50 values may arise from differences in membrane permeability; address by measuring intracellular compound concentrations via LC-MS ().
Advanced: How do structural modifications influence pharmacokinetic properties?
Methodological Answer:
- Pyrazole Methylation : Introducing a methyl group at the 1-position of the pyrazole ring improves metabolic stability by reducing cytochrome P450 oxidation ().
- Furan Substitution : Replacing furan-2-yl with a polar group (e.g., pyridine) enhances aqueous solubility but may reduce blood-brain barrier penetration ().
- Tetrahydropyrano Ring : Saturation of the pyrano ring decreases conformational flexibility, potentially increasing target selectivity ().
Experimental Validation : - Measure logD (octanol-water partition coefficient) to assess lipophilicity ().
- Perform microsomal stability assays to evaluate metabolic degradation ().
Advanced: What strategies mitigate intermediate instability during multi-step synthesis?
Methodological Answer:
- Inert Atmosphere : Conduct moisture-sensitive reactions (e.g., Grignard additions) under nitrogen/argon ().
- Low-Temperature Quenching : For thermally labile intermediates, use cold baths (e.g., −78°C for azide intermediates) ( ).
- Protecting Groups : Temporarily block reactive sites (e.g., Boc-protection for amines) to prevent side reactions ().
Example : The tetrahydropyrano-pyrazole intermediate is prone to oxidation; stabilize using antioxidants (e.g., BHT) or anaerobic conditions ().
Basic: What are the key structural motifs contributing to potential pharmacological activity?
Methodological Answer:
- Isoxazole-carboxamide : Acts as a hydrogen-bond acceptor, mimicking ATP in kinase binding pockets ().
- Tetrahydropyrano-Pyrazole : Provides rigidity and enhances selectivity for hydrophobic binding sites ().
- Furan-2-yl : Participates in π-π stacking with aromatic residues in target proteins ( ).
Validation : Compare activity of the parent compound with analogs lacking specific motifs (e.g., furan deletion) via competitive binding assays ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
